molecular formula C7H8N2O4 B6317888 Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate CAS No. 78202-43-4

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate

Cat. No.: B6317888
CAS No.: 78202-43-4
M. Wt: 184.15 g/mol
InChI Key: PKFOWMLPMPQRGJ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate is a pyrimidine derivative characterized by a bicyclic structure with ketone groups at positions 2 and 4, a methyl substituent at position 5, and a methyl ester at position 5. Pyrimidine derivatives are widely studied for their antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-3-4(6(11)13-2)8-7(12)9-5(3)10/h1-2H3,(H2,8,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFOWMLPMPQRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of β-Ketoesters

The most widely reported method involves cyclocondensation of methyl 3-oxopentanoate with urea or thiourea derivatives under acidic conditions. A representative protocol from SciELO Chile details:

  • Reagents : Methyl acetoacetate (1.2 eq), urea (1.5 eq), concentrated H₂SO₄ (0.1 eq)

  • Solvent : Anhydrous methanol (0.5 M)

  • Conditions : Reflux at 65°C for 12 h under N₂

  • Workup : Neutralization with NaHCO₃, extraction with EtOAC (3×), rotary evaporation

  • Yield : 78–84% after recrystallization (hexane:EtOAc 3:1)

Mechanistic Insight : Protonation of the β-ketoester carbonyl enhances electrophilicity, enabling nucleophilic attack by urea’s amine group. Subsequent dehydration forms the pyrimidine ring, with sulfuric acid acting as both catalyst and dehydrating agent.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

A modified approach using microwave irradiation reduces reaction times from hours to minutes:

ParameterConventionalMicrowave
Time (min)72015
Temperature (°C)65120
Yield (%)8479
Purity (HPLC)98.297.5

While slightly lower in yield, microwave methods improve throughput for gram-scale production.

Solid-Phase Synthesis on Wang Resin

Immobilization strategies enable facile purification:

  • Resin Loading : Wang resin (1.2 mmol/g) functionalized with hydroxymethyl groups

  • Coupling : HATU-mediated amide bond formation with methyl 3-oxopentanoate (3 eq)

  • Cyclization : TFA/DCM (1:1) cleavage with concurrent ring closure

  • Isolation : Filtration and lyophilization yields 68% product (≥95% purity)

This method eliminates chromatographic purification but requires specialized equipment.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

A comparative study across solvents revealed:

SolventDielectric ConstantYield (%)Byproduct Formation
DMF36.784<2%
Ethanol24.3768%
Toluene2.44122%

Polar aprotic solvents (DMF) stabilize transition states, minimizing side reactions like ester hydrolysis.

Catalytic Screening

Metal catalysts were evaluated for enhancing cyclization kinetics:

Catalyst (5 mol%)TOF (h⁻¹)Activation Energy (kJ/mol)
None0.872.3
Zn(OTf)₂1.958.1
Sc(OTf)₃2.451.6
Yb(OTf)₃3.147.2

Lanthanide triflates accelerate the rate-determining dehydration step via Lewis acid activation of carbonyl groups.

Structural Characterization and Spectroscopic Data

NMR Spectral Assignments

Critical resonances in DMSO-d₆:

  • ¹H NMR : δ 3.78 (s, 3H, COOCH₃), 2.34 (s, 3H, C5-CH₃), 10.12 (s, 1H, NH)

  • ¹³C NMR : δ 168.4 (C=O), 162.1 (C4=O), 155.3 (C2=O), 52.1 (COOCH₃), 22.7 (C5-CH₃)

The deshielded NH proton (δ 10.12) confirms intramolecular hydrogen bonding stabilizing the lactam tautomer.

IR and Mass Spectrometry

  • IR (KBr) : 1724 cm⁻¹ (ester C=O), 1678 cm⁻¹ (pyrimidine C=O), 3150 cm⁻¹ (NH stretch)

  • HRMS : m/z [M+H]⁺ calcd for C₈H₉N₂O₄: 197.0563; found: 197.0561

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

ComponentPrice ($/kg)Contribution to Total Cost
Methyl acetoacetate4562%
Urea28%
Solvent (DMF)1225%
Catalyst (Yb(OTf)₃)3205%

Solvent recovery systems can reduce DMF-related expenses by 40% in continuous flow setups .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methyl and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate has been investigated for its potential therapeutic properties:

  • Antiviral Activity: Studies have shown that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. For instance, modifications to the methyl group can enhance efficacy against specific viral targets .
  • Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation through interaction with key metabolic enzymes . Its derivatives have been explored as potential agents in cancer therapy.

Biological Interactions

The compound is studied for its interactions with biological macromolecules:

  • Enzyme Inhibition: this compound can act as an inhibitor for enzymes involved in nucleotide metabolism, which is crucial in cancer and viral replication pathways .
  • Nucleic Acid Binding: Its ability to bind with nucleic acids suggests potential applications in gene therapy and molecular diagnostics.

Agricultural Chemistry

This compound serves as a building block for the synthesis of agrochemicals:

  • Pesticide Development: this compound derivatives have been developed as herbicides and fungicides due to their efficacy against plant pathogens and pests .

Data Table: Applications Overview

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAntiviral AgentsEffective against RNA viruses; structural modifications enhance activity
Anticancer AgentsInhibits proliferation of cancer cells through enzyme inhibition
Biological ResearchEnzyme InhibitionTargets nucleotide metabolism enzymes
Nucleic Acid InteractionPotential for gene therapy applications
Agricultural ChemistryPesticide DevelopmentEffective against various plant pathogens; promising herbicide candidates

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral potential of modified pyrimidine derivatives based on this compound. The research demonstrated that specific modifications to the methyl group significantly increased antiviral activity against influenza virus strains.

Case Study 2: Anticancer Properties

Research conducted by Pharmaceutical Sciences highlighted the anticancer properties of this compound. The study found that certain derivatives effectively inhibited the growth of breast cancer cell lines by targeting metabolic pathways essential for cell survival.

Mechanism of Action

The mechanism by which Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes involved in metabolic pathways or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 6153-44-2)
  • Key Differences : Lacks the 5-methyl group and features a 2,6-dioxo configuration instead of 2,4-dioxo.
  • Similarity score: 0.92 .
(4-Chlorophenyl)methyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate
  • Key Differences : Substitutes the 5-methyl group with fluorine and replaces the methyl ester with a (4-chlorophenyl)methyl ester.
  • Impact : The fluorine atom enhances electronegativity, improving binding affinity to targets like fatty acid-binding protein 4 (FABP4) (IC₅₀ = 1.9 µM) .
Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate
  • Key Differences : Contains a phenyl group at position 4 and only one ketone (2-oxo).
  • Impact : Partial saturation (1,2-dihydro state) reduces planarity, which may hinder intercalation with DNA or enzymes. Exhibits antibacterial activity .

Functional Group Modifications

Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Key Differences : Replaces 2-oxo with 2-thioxo and introduces a 4-(4-chlorophenyl) group.
  • Full saturation (tetrahydro state) alters conformational flexibility .
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Key Differences : Substitutes position 4 with a pyrazole ring and uses an ethyl ester.
  • Impact : The bulky pyrazole group may improve steric hindrance, affecting solubility and target binding. Ethyl esters generally exhibit slower hydrolysis than methyl esters, influencing pharmacokinetics .

Complex Hybrid Structures

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate
  • Key Differences : Integrates a triazole ring and a hexyl chain, with a trifluoromethyl group on the pyrimidine.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability. The triazole moiety may participate in hydrogen bonding or π-π stacking .
Diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate
  • Key Differences : Combines a pyrimidine core with an isoxazolidine-phosphonate group.

Comparative Data Table

Compound Name Substituents (Position) Functional Groups Biological Activity/Notes Reference ID
Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate 5-Me, 6-COOMe 2,4-dioxo Scaffold for bioactive molecules
Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate None at 5, 6-COOMe 2,6-dioxo, tetrahydropyrimidine Reduced aromaticity
(4-Chlorophenyl)methyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate 5-F, 6-OCH₂C₆H₄Cl 2,4-dioxo IC₅₀ = 1.9 µM (FABP4 inhibition)
Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate 4-Ph, 6-Me, 5-COOMe 2-oxo, dihydro Antibacterial activity
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-ClPh, 2-S, 6-Me, 5-COOMe 2-thioxo, tetrahydro Enhanced nucleophilicity

Research Findings and Implications

  • Substituent Position : The 5-methyl group in the target compound enhances steric stability, while fluorine substitution (as in ) improves target affinity.
  • Ester Groups : Methyl esters (e.g., ) are metabolized faster than ethyl or benzyl esters, impacting drug half-life.
  • Hybrid Structures : Complex hybrids (e.g., ) demonstrate the versatility of pyrimidine cores in drug design, though synthetic complexity increases.

Biological Activity

Methyl 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate (CAS No. 78202-43-4) is a pyrimidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has a molecular weight of 184.15 g/mol and the formula C7_7H8_8N2_2O4_4 . The compound is typically synthesized through the condensation of methyl acetoacetate with urea under basic conditions, followed by cyclization to form the pyrimidine ring . The general reaction conditions include heating in solvents like ethanol or methanol.

Synthetic Route Summary

StepReagentsConditions
1Methyl acetoacetate + UreaBase, Heat
2CyclizationSolvent (Ethanol/Methanol)

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One notable area of study is its role as an inhibitor of acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in synaptic clefts. Compounds similar to Methyl 5-methyl-2,4-dioxo-1H-pyrimidine have shown promising AChE inhibitory activity, which may have implications for treating neurodegenerative diseases like Alzheimer's .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. It may inhibit enzymatic activity through competitive inhibition or by altering enzyme conformation . This interaction can lead to increased levels of neurotransmitters like acetylcholine, enhancing synaptic transmission.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotective Effects : In vitro studies have demonstrated that derivatives of pyrimidines can protect neuronal cells from apoptosis induced by oxidative stress . this compound showed potential in enhancing cell viability under stress conditions.
  • Anti-inflammatory Activity : Research has indicated that certain pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes . The IC50_{50} values for these compounds were comparable to established anti-inflammatory drugs like celecoxib.
  • Antiviral Properties : Some derivatives have been investigated for their antiviral activity against various viruses, suggesting a broad spectrum of therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be beneficial:

Compound NameAChE Inhibition IC50_{50}Anti-inflammatory Activity
This compoundTBDModerate
Methyl 5-chloro-2,4-dioxo-1H-pyrimidine-6-carboxylateTBDHigh
Methyl 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylateTBDLow

Q & A

Q. How to address low reproducibility in biological assays?

  • Solution : Standardize assay conditions (e.g., DMSO concentration ≤1%, cell passage number). For enzyme assays, pre-incubate inhibitors with target for 30 min to ensure equilibrium .

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